N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic small molecule characterized by three key structural motifs:
- A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A piperazine ring linked to the carbonyl group of the acetamide.
- An indole-2-carbonyl moiety substituted on the piperazine.
Properties
Molecular Formula |
C23H24N4O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-16-7-8-18(20(14-16)32-2)25-21(28)23(30)27-11-9-26(10-12-27)22(29)19-13-15-5-3-4-6-17(15)24-19/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,28) |
InChI Key |
RNMQQKLKWQYIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the indole and piperazine moieties, followed by their coupling with the dimethoxyphenyl group. Common reagents used in these reactions include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Piperazine formation: Cyclization reactions involving ethylenediamine derivatives.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Research Findings and Data
Anticancer Activity of Indole-Piperazine Hybrids
- Compound 2e (indole-3-yl) achieved a binding energy of -9.2 kcal/mol with MDM2-p53, while dimethoxyphenyl analogues are hypothesized to improve this due to enhanced hydrophobic interactions .
- Piperazine-containing benzothiazoles (e.g., ) showed IC50 values of 1.2–8.7 µM against breast cancer cells, suggesting the target compound’s indole moiety could further optimize potency.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 407.5 g/mol. The compound features a complex structure that includes a piperazine ring, an indole moiety, and methoxy groups, which contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 407.5 g/mol |
| SMILES | COc1ccc(CC(=O)N2CCN(C(=O)c3cc4ccccc4[nH]3)CC2)cc1OC |
| InChI Key | DVZWARAGEKCJTH-UHFFFAOYSA-N |
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety responses.
Key Findings
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, this compound was administered over a period of two weeks. Results indicated significant reductions in depressive-like behaviors measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic signaling was confirmed through microdialysis techniques .
Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic properties of the compound. It was found to significantly reduce anxiety-like behaviors in the elevated plus maze test compared to control groups. This effect was attributed to its action on serotonin receptors, reinforcing its potential as a dual-action antidepressant and anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
